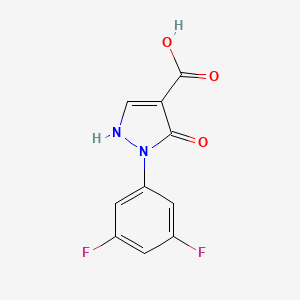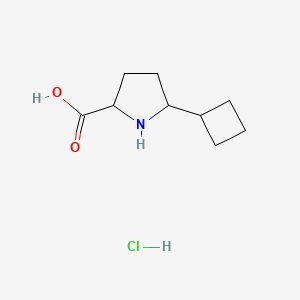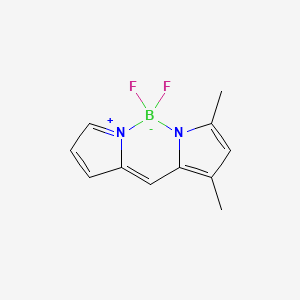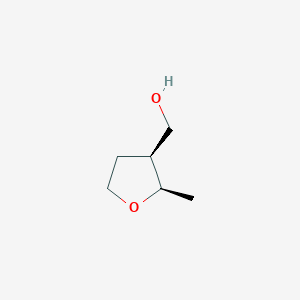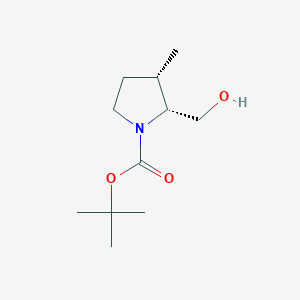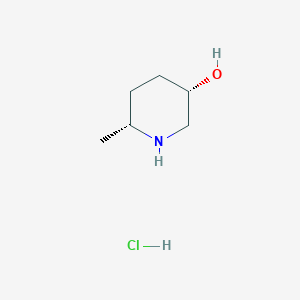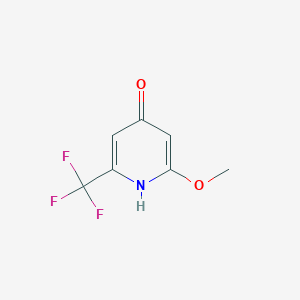
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.13 . This compound is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position . The InChI code for this compound is 1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a synthetic compound with a molecular weight of 193.13 . It has a linear formula of C7H6F3NO2 .Aplicaciones Científicas De Investigación
Pesticide Production
This compound has been reported to have properties related to pesticide production . It could potentially be used in the development of new pesticides, contributing to the agriculture industry .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives, such as “2-Methoxy-6-(trifluoromethyl)pyridin-4-ol”, have been found to exhibit higher fungicidal activity than chlorine and other derivatives . This makes it a potential candidate for the development of new fungicides .
Pharmaceutical Research
The compound could be used as an intermediate in the synthesis of drugs . Its unique structure could potentially contribute to the development of new therapeutic agents .
Dye and Pigment Synthesis
“2-Methoxy-6-(trifluoromethyl)pyridin-4-ol” could be used as an important intermediate in the synthesis of dyes and pigments . This could have applications in various industries, including textiles, printing, and plastics .
Chiral Derivatizing Agents
This compound could potentially be used as chiral derivatizing agents in the determination of the enantiomeric excess of alcohols and amines . This is a crucial aspect of stereochemistry, which is a sub-discipline of chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISSKSFTNWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




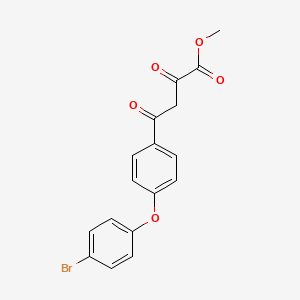
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
